molecular formula C10H12N2O2 B428152 3-(4-Toluidino)-1,3-oxazolidin-2-one

3-(4-Toluidino)-1,3-oxazolidin-2-one

カタログ番号: B428152
分子量: 192.21g/mol
InChIキー: QLMYXYRDWSAGTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Toluidino)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted at the 3-position with a 4-toluidino group (a methyl-substituted aniline). This structural motif is analogous to pharmacologically active oxazolidinones, such as Linezolid and Sutezolid, which contain aromatic substituents critical for antibacterial activity .

特性

分子式

C10H12N2O2

分子量

192.21g/mol

IUPAC名

3-(4-methylanilino)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-8-2-4-9(5-3-8)11-12-6-7-14-10(12)13/h2-5,11H,6-7H2,1H3

InChIキー

QLMYXYRDWSAGTP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NN2CCOC2=O

正規SMILES

CC1=CC=C(C=C1)NN2CCOC2=O

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

  • Structure: Substituted with a 4-aminophenyl group.
  • Synthesis: Catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using Au nanoclusters (Au-NCs/SCNPs) in water, achieving 89% yield after 20 hours .
  • Applications : Key intermediate in drugs like Rivaroxaban (anticoagulant) and Sutezolid (antibacterial) .
  • Key Differences: The amino group enhances polarity and hydrogen-bonding capacity compared to the toluidino group, affecting solubility and target interactions.

3-{[(5-Nitro-2-furyl)methylene]amino}-1,3-oxazolidin-2-one (Furazolidone)

  • Structure : Contains a nitro-furan substituent.
  • Synthesis : Regulatory filings (USDMF, JDMF) indicate GMP-compliant production .
  • Applications : Broad-spectrum antimicrobial agent.
  • Key Differences: The nitro group confers oxidative reactivity, increasing toxicity risks but enhancing antimicrobial potency.

3-[(4-Substituted) (2-Oxo-1,3-oxazolidin-3-yl)-phosphoryl]-1,3-oxazolidin-2-ones

  • Structure : Phosphorylated derivatives with variable substituents (e.g., heterocyclic or aliphatic groups) .
  • Synthesis : Two-step process involving bis-(2-oxo-oxazolidin-3-yl)-phosphonic chloride and amines.
  • Applications : Antimicrobial activity modulated by substituent hydrophobicity and electronic effects.
  • Key Differences: The phosphoryl group introduces steric bulk and acidity, unlike the planar toluidino group, which may limit membrane permeability.

(E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one

  • Structure : Naphthyl and morpholinyl substituents .
  • Crystallography: Exhibits intramolecular N-H⋯O hydrogen bonds and C-H⋯π interactions, stabilizing the chair conformation of the oxazolidinone ring.

Physicochemical and Crystallographic Properties

  • Solubility: Amino and hydroxyl groups (e.g., in naphthyl derivatives) increase water solubility via hydrogen bonding, whereas toluidino’s methyl group may reduce it .
  • Stability : Intramolecular hydrogen bonds in crystal structures (e.g., N-H⋯O) enhance thermal stability .

Regulatory and Manufacturing Considerations

  • Furazolidone : Requires USDMF/JDMF compliance for nitro group handling and impurity control .
  • Catalytic Nanoreactors: Au-NCs/SCNPs offer eco-friendly synthesis routes, aligning with green chemistry trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。